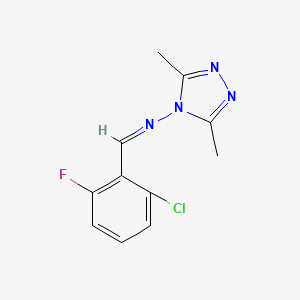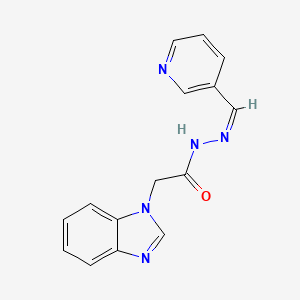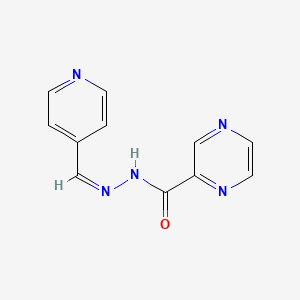
N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide, also known as PPH, is a chemical compound that has gained significant attention in the scientific research field due to its potential therapeutic properties. PPH is a pyrazinecarbohydrazide derivative that has shown promising results in various preclinical studies for its anti-inflammatory, antioxidant, and antitumor activities.
作用机制
The exact mechanism of action of N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide is not fully understood. However, it is believed that N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide exerts its anti-inflammatory and antioxidant activities by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in the inflammatory response and oxidative stress. N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide has been found to inhibit the activation of NF-κB and its downstream targets, leading to a reduction in the production of pro-inflammatory cytokines and oxidative stress.
Biochemical and Physiological Effects:
N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated macrophages. N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide has been found to inhibit the expression of iNOS and COX-2, which are enzymes involved in the inflammatory response. In addition, N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide has been found to reduce lipid peroxidation and scavenges free radicals. N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide has also been shown to induce apoptosis and inhibit the proliferation of cancer cells.
实验室实验的优点和局限性
N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic properties. However, there are also some limitations to using N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide is not fully understood, which can make it challenging to interpret the results of experiments.
未来方向
There are several future directions for the study of N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide. One area of research could focus on improving the solubility of N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide, which would make it easier to administer in vivo. Another area of research could focus on elucidating the mechanism of action of N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide, which would provide a better understanding of its potential therapeutic properties. Additionally, further studies could investigate the potential of N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Finally, studies could investigate the potential of N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide as a lead compound for the development of new drugs with improved efficacy and safety profiles.
合成方法
N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide can be synthesized by the reaction of 2-pyrazinecarbohydrazide with 4-pyridinecarboxaldehyde in the presence of a catalyst. The reaction mixture is then refluxed for several hours, and the resulting product is purified using recrystallization.
科学研究应用
N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide has been extensively studied for its potential therapeutic properties in various preclinical models. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities. N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated macrophages. It has also been shown to reduce the expression of iNOS and COX-2, which are enzymes involved in the inflammatory response. N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide has been found to exhibit antioxidant activity by scavenging free radicals and reducing lipid peroxidation. In addition, N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide has been shown to induce apoptosis and inhibit the proliferation of cancer cells.
属性
IUPAC Name |
N-[(Z)-pyridin-4-ylmethylideneamino]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c17-11(10-8-13-5-6-14-10)16-15-7-9-1-3-12-4-2-9/h1-8H,(H,16,17)/b15-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCLENDDTZTLBO-CHHVJCJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=NNC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=N\NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
LASSBio-1189 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(5-bromo-2-furyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911077.png)
![N'-(2-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911078.png)
![N-[3-(acetylamino)phenyl]-2,4-dichlorobenzamide](/img/structure/B5911082.png)
![N'-(4-tert-butylbenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911090.png)
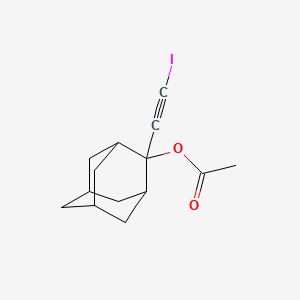
![methyl 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B5911104.png)
![N'-(3-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911109.png)
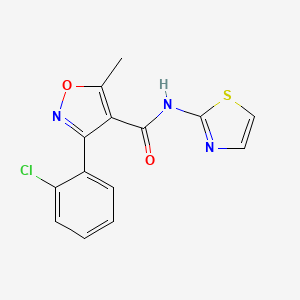


![(2-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B5911137.png)
